3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of bromine atoms at positions 3 and 4, a methyl group at position 1, and a carboxylic acid group at position 5, exhibits unique chemical properties that make it valuable in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-methyl-1H-pyrazole-5-carboxylic acid.
Bromination: The bromination of 1-methyl-1H-pyrazole-5-carboxylic acid is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at positions 3 and 4.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Oxidation Reactions: The methyl group at position 1 can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 1-methyl-1H-pyrazole-5-carboxylic acid.
Oxidation: Formation of 1-carboxy-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 3,4-Difluoro-1-methyl-1H-pyrazole-5-carboxylic acid
- 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound particularly valuable in various research applications.
Properties
CAS No. |
2624119-31-7 |
---|---|
Molecular Formula |
C5H4Br2N2O2 |
Molecular Weight |
283.9 |
Purity |
95 |
Origin of Product |
United States |
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